![molecular formula C8H9ClN2O B2934602 4-amino-3-chloro-N-methylbenzamide CAS No. 408316-92-7](/img/structure/B2934602.png)
4-amino-3-chloro-N-methylbenzamide
Overview
Description
4-Amino-3-chloro-N-methylbenzamide is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for 4-amino-3-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Amino-3-chloro-N-methylbenzamide is a powder at room temperature .Scientific Research Applications
Poly(ADP-ribose) Synthesis Inhibition and DNA Repair
4-aminobenzamides, including compounds with similar structures to 4-amino-3-chloro-N-methylbenzamide, have been extensively studied for their role as inhibitors of poly(ADP-ribose) synthesis. This inhibition is crucial for understanding the compound's impact on DNA repair mechanisms. Studies have shown that such compounds, by inhibiting poly(ADP-ribose) polymerase, affect cellular responses to DNA damage, highlighting their potential in researching cellular repair processes and the development of therapeutic agents targeting DNA repair pathways (Cleaver et al., 1985).
Anticonvulsant Activity
Research into 4-aminobenzamide derivatives has also revealed their potential anticonvulsant activity. A study on a series of these compounds showed varying degrees of protection against seizures induced by electroshock and pentylenetetrazole, suggesting the importance of the 4-aminobenzamide scaffold in developing new anticonvulsant drugs (Clark et al., 1984).
Polymer Chemistry and Materials Science
The synthesis and characterization of novel aromatic polyimides incorporating 4-aminobenzamide derivatives have demonstrated the utility of these compounds in creating new materials with desirable thermal and mechanical properties. These polyimides are notable for their solubility in common organic solvents and their high thermal stability, making them suitable for applications in high-performance plastics and electronics (Butt et al., 2005).
Photocatalytic Applications
Studies have also explored the role of 4-aminobenzamide derivatives in enhancing the photocatalytic degradation of environmental pollutants. The attachment of these compounds to catalyst surfaces has shown to improve the efficiency of photocatalytic reactions, offering potential pathways for the removal of hazardous substances from water and air (Torimoto et al., 1996).
Electrospray Mass Spectrometry
In the field of analytical chemistry, derivatization with 4-aminobenzamide and related compounds has been utilized to enhance the electrospray ionization mass spectrometry (ESI-MS) analysis of carbohydrates. This application underscores the role of 4-aminobenzamide derivatives in improving the detection and quantification of biologically important molecules (Harvey, 2000).
Safety and Hazards
properties
IUPAC Name |
4-amino-3-chloro-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKUCXZFXYVYJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
408316-92-7 | |
Record name | 4-amino-3-chloro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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